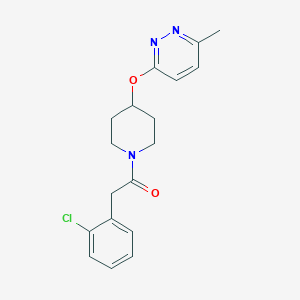
2-(2-Chlorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to a class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Scientific Research Applications
Anticancer Activity
A notable application of compounds structurally related to the chemical lies in their potential anticancer activities. For instance, derivatives bearing piperazine amide moiety have been synthesized and investigated for their antiproliferative effects against breast cancer cells, highlighting promising antitumor agents (L. Yurttaş et al., 2014). This research exemplifies the potential of such compounds in developing effective cancer treatments.
Antibacterial and Antifungal Activities
Compounds with a structure similar to the one have also been designed, synthesized, and tested for their antibacterial and antifungal properties. A study by Lin-Ling Gan et al., 2010 found that azole-containing piperazine derivatives exhibited moderate to significant activities against various microbial strains, suggesting their utility in combating infections.
Molecular Interaction Studies
The interaction of compounds with specific biological targets has been a subject of extensive research, as illustrated by the study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor (J. Shim et al., 2002). Such investigations provide crucial insights into drug-receptor interactions, paving the way for targeted drug design.
Synthesis and Structural Analysis
The synthesis and structural elucidation of compounds containing elements similar to "2-(2-Chlorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone" have been topics of research, contributing to the understanding of their chemical properties and potential applications. For example, the crystal structure analysis of adducts reveals detailed information on molecular arrangements, influencing their reactivity and interaction with biological targets (B. Revathi et al., 2015).
Antitumor and DNA Methylation Effects
Further research into piperazine-based derivatives has demonstrated their effect on tumor DNA methylation, an essential aspect of cancer biology and therapy (N. Z. Hakobyan et al., 2020). These findings underscore the therapeutic potential of such compounds in modulating epigenetic factors associated with cancer.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-6-7-17(21-20-13)24-15-8-10-22(11-9-15)18(23)12-14-4-2-3-5-16(14)19/h2-7,15H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQZBSGCBDRKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2604028.png)
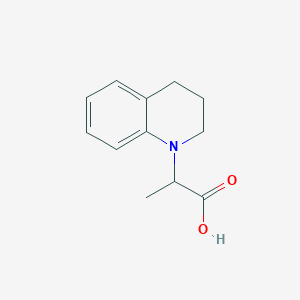
![3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione](/img/structure/B2604031.png)
![N-(3-chloro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2604034.png)
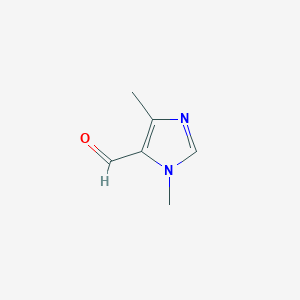
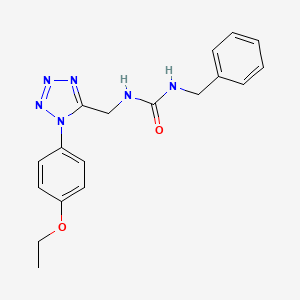



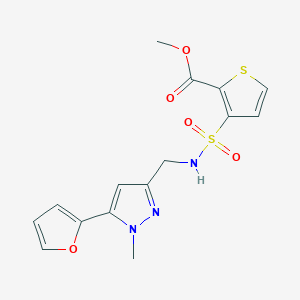
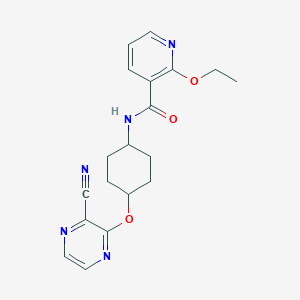
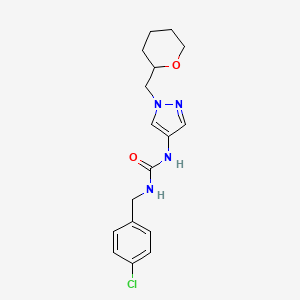
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2604046.png)
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2604047.png)
